5-[(2-chlorophenyl)amino]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the triazole-carboxamide class, characterized by a 1,2,3-triazole core substituted with a 2-chlorophenylamino group at position 5 and a 2-thienylmethyl carboxamide moiety at position 2. Its molecular formula is C₁₅H₁₃ClN₆OS (based on structurally related analogs in ), with a molecular weight of ~360–370 g/mol.
Properties
Molecular Formula |
C14H12ClN5OS |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
5-(2-chloroanilino)-N-(thiophen-2-ylmethyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C14H12ClN5OS/c15-10-5-1-2-6-11(10)17-13-12(18-20-19-13)14(21)16-8-9-4-3-7-22-9/h1-7H,8H2,(H,16,21)(H2,17,18,19,20) |
InChI Key |
RMKSPHRJOZIKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCC3=CC=CS3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 2-chloroaniline.
Attachment of the Thiophenyl Group: The thiophenyl group can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophenyl boronic acid derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate carboxylic acid derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Industrial Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 5-[(2-chlorophenyl)amino]-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can interact with metal ions, while the chlorophenyl and thiophenyl groups can participate in hydrophobic interactions and hydrogen bonding, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and reported activities:
Key Structural and Functional Insights:
Substituent Position Matters :
- The 2-chlorophenyl group in the target compound vs. 4-chlorophenyl in ’s c-Met inhibitor highlights positional effects. The 4-ClPh analog showed strong anticancer activity (GP = 68.09%), while a 2-ClPh analog (Compound 4e, ) exhibited poor activity, suggesting that para-substitution may enhance target binding .
- The thienylmethyl group in the target compound contrasts with pyridinyl () or oxazole () substituents in analogs, which may alter solubility or kinase selectivity.
Amino groups at position 5 () vs. chlorophenylamino in the target compound may influence hydrogen-bonding interactions with biological targets.
NCI-H522 sensitivity: Compounds with 1-aryltriazole scaffolds () show average growth inhibition of ~75% in this cell line, suggesting the target compound’s core structure may align with this activity profile .
Research Methodologies and Tools
Biological Activity
The compound 5-[(2-chlorophenyl)amino]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer treatment. For instance, compounds similar to This compound have shown promising results against various cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated a series of triazole hybrids for their antitumor activity against lung cancer cell lines (H460 and H1299). The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range. Specifically, a compound within this series demonstrated an IC50 value of 6.06 μM , indicating strong potential for further development as an anticancer agent .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and the generation of reactive oxygen species (ROS). In the aforementioned study, Western blot analysis revealed increased levels of LC3 and γ-H2AX proteins post-treatment, suggesting activation of autophagy and DNA damage pathways respectively .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. A related study reported that certain 1,2,3-triazole derivatives exhibited effective antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) as low as 0.0063 μmol/mL .
Anti-inflammatory Properties
In addition to anticancer and antimicrobial effects, triazole derivatives have been investigated for their anti-inflammatory potential. Research indicates that these compounds can inhibit inflammatory pathways and reduce oxidative stress markers in various cellular models .
Summary of Biological Activities
The following table summarizes the biological activities observed for This compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
